3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one
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Overview
Description
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the indolin-2-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution reactions: Introducing the tert-butyl, morpholinoethoxy, and methoxyphenyl groups through nucleophilic substitution or other suitable methods.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or morpholinoethoxy groups.
Reduction: Reduction reactions could target the indolin-2-one core or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Binding to proteins: Inhibiting or activating enzymes or receptors.
Modulating pathways: Affecting signaling pathways within cells.
Cellular effects: Inducing apoptosis, altering cell cycle progression, or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylindolin-2-one: Lacks the tert-butyl and morpholinoethoxy groups.
3-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one: Has a hydroxyl group instead of the morpholinoethoxy group.
Uniqueness
The presence of the tert-butyl and morpholinoethoxy groups in 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved pharmacokinetic properties.
Properties
Molecular Formula |
C31H36N2O4 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
3-[5-tert-butyl-2-(2-morpholin-4-ylethoxy)phenyl]-3-(4-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C31H36N2O4/c1-30(2,3)23-11-14-28(37-20-17-33-15-18-36-19-16-33)26(21-23)31(22-9-12-24(35-4)13-10-22)25-7-5-6-8-27(25)32-29(31)34/h5-14,21H,15-20H2,1-4H3,(H,32,34) |
InChI Key |
GBDYEVIVDCFIHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN2CCOCC2)C3(C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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